Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate
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Overview
Description
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate typically involves the coupling of this compound with diazotized anilines in ethanol in the presence of sodium acetate . Another method includes the treatment of the compound with α-bromoketones in dry benzene at reflux to yield the corresponding isoquinolinium bromides . Refluxing these salts in dry benzene with triethylamine results in the formation of 2-arylpyrrolo-[2,1-a]isoquinoline structures .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cell lines.
Mechanism of Action
The mechanism of action of Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. For instance, it has been shown to bind to proteins involved in cancer cell proliferation, leading to the initiation of apoptosis . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the core structure but lacks the ethyl acetate group.
Tetrahydroisoquinoline derivatives: Similar in structure but differ in the degree of saturation and functional groups.
Uniqueness: Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
CAS No. |
21271-01-2 |
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Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.31 g/mol |
IUPAC Name |
ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)acetate |
InChI |
InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8H,4-6,9H2,1-3H3 |
InChI Key |
FDIJYPGDWIHTPK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NCCC2=CC(=C(C=C21)OC)OC |
Origin of Product |
United States |
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